
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of both 4,4-difluoropyrrolidine-2-carboxylic acid and 2,2,2-trifluoroacetic acid. This compound is known for its unique chemical structure, which includes fluorine atoms that contribute to its reactivity and stability. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoropyrrolidine-2-carboxylic acid involves several steps. One method includes the reaction of intermediate C with tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide. The reaction is carried out at room temperature for four hours, monitored by thin-layer chromatography (TLC). The solvent is then removed by evaporation, and the concentrate is dissolved in acetic acid. The product is purified through rapid column chromatography, yielding a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-difluoropyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and stability, allowing it to effectively inhibit or modify the activity of specific targets. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluoropyrrolidine-2-carboxylic acid: Similar in structure but without the trifluoroacetic acid component.
2,2,2-Trifluoroacetic acid: A simpler compound that lacks the pyrrolidine ring.
Uniqueness
The combination of 4,4-difluoropyrrolidine-2-carboxylic acid with 2,2,2-trifluoroacetic acid creates a compound with enhanced reactivity and stability. This makes it unique compared to its individual components and other similar compounds.
Propiedades
Fórmula molecular |
C7H8F5NO4 |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
4,4-difluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO2.C2HF3O2/c6-5(7)1-3(4(9)10)8-2-5;3-2(4,5)1(6)7/h3,8H,1-2H2,(H,9,10);(H,6,7) |
Clave InChI |
MNSASDZHAJGODJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC1(F)F)C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



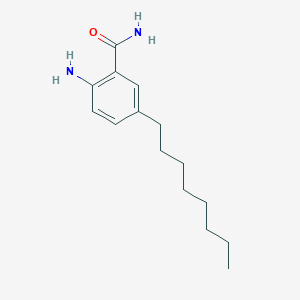

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
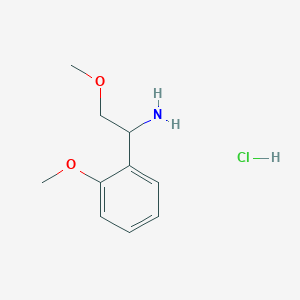
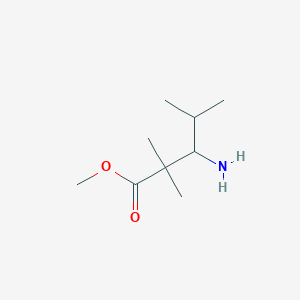
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
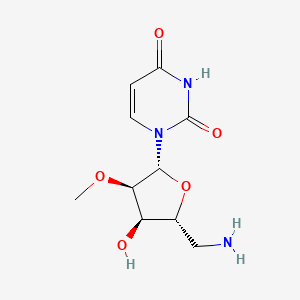

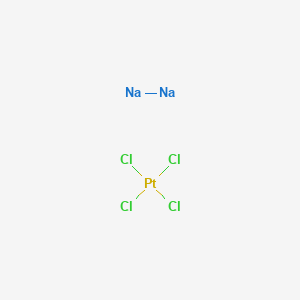
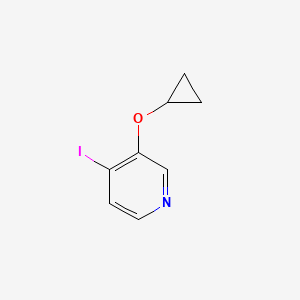
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
